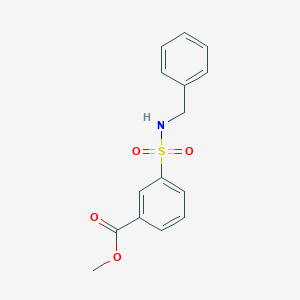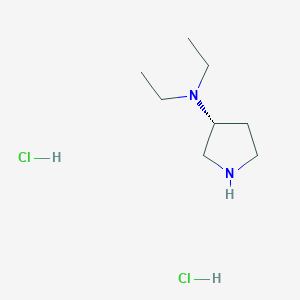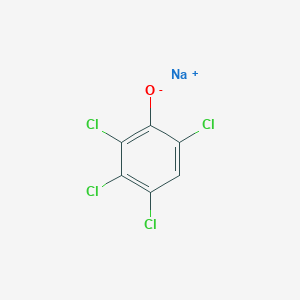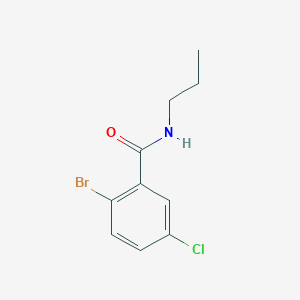
Methyl 3-(benzylsulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(benzylsulfamoyl)benzoate: is an organic compound with the molecular formula C15H15NO4S. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the sulfonamide group is replaced by a benzyl group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-(benzylsulfamoyl)benzoate typically begins with methyl 3-aminobenzoate and benzyl chloride.
Reaction Conditions: The reaction involves the sulfonation of methyl 3-aminobenzoate with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-50°C.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-(benzylsulfamoyl)benzoate can undergo oxidation reactions, where the sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives by using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Methyl 3-(benzylsulfamoyl)benzoate is used as an intermediate in organic synthesis. It is a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.
Biology:
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of sulfonamide-containing molecules in biological systems.
Medicine:
This compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Wirkmechanismus
The mechanism of action of Methyl 3-(benzylsulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, leading to inhibition of enzyme activity. The benzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(phenylsulfamoyl)benzoate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 3-(methylsulfamoyl)benzoate: Contains a methyl group instead of a benzyl group.
Methyl 3-(ethylsulfamoyl)benzoate: Contains an ethyl group instead of a benzyl group.
Uniqueness:
Methyl 3-(benzylsulfamoyl)benzoate is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with biological membranes. This structural feature makes it more effective in penetrating cells and interacting with intracellular targets compared to its analogs with smaller substituents.
Eigenschaften
IUPAC Name |
methyl 3-(benzylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-20-15(17)13-8-5-9-14(10-13)21(18,19)16-11-12-6-3-2-4-7-12/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZVZPXGGHSKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-amino-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B7946743.png)






![N-Methyl-2-[4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7946794.png)
![2-[2-(3,4-dimethylphenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7946798.png)



